molecular formula C6H12Cl2OSi2 B091593 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane CAS No. 15948-19-3

1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane

Cat. No. B091593
CAS RN: 15948-19-3
M. Wt: 227.23 g/mol
InChI Key: QNXUEHHVVZBQHD-UHFFFAOYSA-N
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Description

1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane is a compound that serves as a precursor or intermediate in the synthesis of various siloxane-based materials. The compound's structure includes silicon atoms connected by an oxygen atom (Si-O-Si), with chlorine, methyl, and vinyl groups attached to the silicon atoms. This structure allows for a range of chemical reactions, particularly those involving the vinyl groups, which can be utilized in polymerization and other synthetic processes.

Synthesis Analysis

The synthesis of related siloxane compounds often involves hydrosilylation reactions, as seen in the preparation of redox-active macrocyclic and linear oligo-carbosiloxanes from 1,3-divinyl-1,3-dimethyl-1,3-diferrocenyldisiloxane using Karstedt’s catalyst . Similarly, 1,3-bis(4-aminobutyl)-1,3-dimethyl-1,3-diphenyldisiloxane is synthesized by reducing its cyanopropyl derivative, which is a hydrolysate of chloro(3-cyanopropyl)methylphenylsilane . These methods demonstrate the versatility of siloxane chemistry in generating functionalized materials.

Molecular Structure Analysis

The molecular structure of siloxane compounds can be quite flexible, as indicated by the Si-O-Si bond angle variations. For instance, the Si-O-Si fragment in certain disiloxane molecules can be nearly linear, influenced by both steric and electronic factors . The crystal structure of 1,3-dimethoxy-1,3-tetraphenyldisiloxane, determined by X-ray diffraction, confirms the structural characteristics of these siloxanes .

Chemical Reactions Analysis

Chemical reactions involving siloxane compounds are diverse. For example, the photoisomerization of divinyltetramethyldisiloxane complexes has been studied, revealing the formation of different isomers upon photolysis . The hydrosilylation copolymerization of α, ω-dienes with 1,3-dihydridotetramethyldisiloxane catalyzed by a platinum complex is another reaction that showcases the reactivity of vinyl groups in siloxanes . Additionally, the preparation of novel hetero polyfunctional disiloxanes through equilibration reactions with polychlorosilanes demonstrates the ability to introduce various functional groups into the siloxane backbone .

Physical and Chemical Properties Analysis

The physical and chemical properties of siloxane compounds are influenced by their molecular structure. For instance, the flexibility of the Si-O-Si bond can affect the material's properties. The optical and thermal properties of a siloxane-containing dicarboxylic acid and its derivatives have been studied, highlighting the stability of the supramolecular structure in solution and with temperature . The ability of siloxane macrocycles to bind cations in solution has also been investigated, which is relevant for applications in ion sensing or separation .

Scientific Research Applications

  • Organosilicon Copolymers Synthesis : Mukbaniani et al. (1996) investigated the condensation of 1,3-dichloro-1,3-dimethyl-1,3-divinyldisiloxane with other siloxanes, leading to the synthesis of organosilicon copolymers with carbotricyclodecasiloxane fragments, indicating its utility in creating complex silicone-based materials (Mukbaniani et al., 1996).

  • Crystal Structure Analysis : Suyama et al. (2007) synthesized disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol using 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane. These compounds' crystal structures were analyzed, showing potential as building blocks for ladder oligosilsesquioxanes (Suyama et al., 2007).

  • Polymerization Studies : Sargent and Weber (1999) examined the polymerization of α,ω-dienes with 1,3-dihydridotetramethyldisiloxane using a 1,3-divinyltetramethyldisiloxane−Pt complex, highlighting its role in facilitating hydrosilylation copolymerization (Sargent & Weber, 1999).

  • Silazane Synthesis : Xu et al. (2001) developed a method for synthesizing 1,3-dichloro-1,3-dimethyl-1,3-divinyldisilazane, demonstrating the compound's utility in producing novel silazanes (Xu et al., 2001).

  • Catalytic Applications : Naumov et al. (2012) researched the catalytic use of an iron complex for the silylation-hydrogenation reaction of divinyldisiloxane with hydrosilane, showing the potential of 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane in catalysis (Naumov et al., 2012).

  • Macrocycles Synthesis : Bruña et al. (2015) used 1,3-divinyl-1,3-dimethyl-1,3-diferrocenyldisiloxane for the synthesis of oxathiacrown macrocycles and linear oligo-oxathioethers, demonstrating its role in creating novel macrocyclic structures (Bruña et al., 2015).

  • Platinum Complexes : Lebel (2011) discussed the preparation of tris(1,1,3,3-tetramethyl-1,3-divinyldisiloxane)diplatinum, a compound used in hydrosilylation and amide reduction (Lebel, 2011).

  • Polyamides Synthesis : Takiguchi et al. (1979) synthesized 1,3-bis(4-aminobutyl)-1,3-dimethyl-1,3-diphenyldisiloxane and used it to create siloxane-containing polyamides (Takiguchi et al., 1979).

Safety And Hazards

The safety and hazards of “1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane” are not explicitly mentioned in the available literature. It is recommended to refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information .

properties

IUPAC Name

chloro-(chloro-ethenyl-methylsilyl)oxy-ethenyl-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2OSi2/c1-5-10(3,7)9-11(4,8)6-2/h5-6H,1-2H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXUEHHVVZBQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C=C)(O[Si](C)(C=C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936108
Record name 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane
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Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane

CAS RN

15948-19-3
Record name 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015948193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane
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Record name 1,3-dichloro-1,3-dimethyl-1,3-divinyldisiloxane
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Citations

For This Compound
9
Citations
SV Basenko, AS Soldatenko - Russian Chemical Bulletin, 2017 - Springer
The main products of the reaction of 1,3-dichloro-1,3-dimethyl-1,3-diorganyldisiloxanes with hexamethyldisilazane (molar ratio 1 : 1, 20 C) are the earlier unknown linear 1-chloro-1,3-…
Number of citations: 1 link.springer.com
SV Basenko, AA Maylyan, AS Soldatenko - Silicon, 2018 - Springer
A series of derivatives of symmetrical 1,3-dichloro-1,1,3,3-tetraorganyl- and 1,1,3,3-tetrachloro-1,3-diorganyldisiloxanes ClRR’Si-O-SiRR’ (R = Cl, H, CH 3 ; R’ = CH 3 , Et, ClCH 2 , Vin, …
Number of citations: 5 link.springer.com
SV Basenko, AS Soldatenko - Chemistry of Heterocyclic Compounds, 2018 - Springer
The reactions of methyl(organyl)dichlorosilanes (MeRSiCl 2 , R = Me, CH=CH 2 , Ph) with trimethylsilyl ester of isophthalic acid resulted in the formation of previously unknown 16-…
Number of citations: 5 link.springer.com
СB Басенко, АC Солдатенко - Chemistry of Heterocyclic Compounds, 2018 - hgs.osi.lv
The reactions of methyl (organyl) dichlorosilanes (MeRSiCl 2, R= Me, CH= CH 2, Ph) with trimethylsilyl ester of isophthalic acid resulted in the formation of previously unknown 16-…
Number of citations: 1 hgs.osi.lv
H Uehara, M Saitoh, R Morita, E Akiyama… - …, 2014 - ACS Publications
Novel silicone elastomer was obtained by cross-linking reaction of thermal hydrosilylation reaction between poly(oxysilphenylenesiloxydisiloxane) having vinyl groups in side chain and …
Number of citations: 10 pubs.acs.org
NN Makarova, YV Zubavichus, PV Petrovskii… - Polymer Science Series …, 2007 - Springer
Atactic cyclolinear organosilicon polymers containing vinyl substituents in RSiO 1.5 , R 2 SiO or both moieties have been synthesized through the heterofunctional polycondensation of …
Number of citations: 3 link.springer.com
DW Smith Jr - 1992 - search.proquest.com
The design and synthesis of unsaturated organosilicon polymers prepared via acyclic diene metathesis (ADMET) condensation polymerization is presented. ADMET polymerization …
Number of citations: 5 search.proquest.com
L Session, RLS LI1-MoM - avssymposium.org
The economic driving force of Moore’s law has enabled scaling of semiconductor devices to the point that modern feature sizes can be measured in atomic dimensions. 1, 2 As …
Number of citations: 0 www.avssymposium.org
RAS AF1-MoA - avssymposium.org
Belgium Ruthenium-containing materials often display interesting physical and chemical properties, making them relevant to a wide variety of applications. For example, a range of Ru-…
Number of citations: 0 www.avssymposium.org

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